molecular formula C16H18N6O3 B2779292 N-(4-(4-(嘧啶-2-基)哌嗪-1-羰基)噁唑-2-基)环丙基甲酰胺 CAS No. 1351645-06-1

N-(4-(4-(嘧啶-2-基)哌嗪-1-羰基)噁唑-2-基)环丙基甲酰胺

货号 B2779292
CAS 编号: 1351645-06-1
分子量: 342.359
InChI 键: CDGVXHHJBPBHEF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of pyrazinamide , an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are not specified in the available resources .

科学研究应用

芳基哌嗪衍生物的代谢和处置

芳基哌嗪衍生物,包括与结构类似于“N-(4-(4-(嘧啶-2-基)哌嗪-1-羰基)恶唑-2-基)环丙烷甲酰胺”的化合物,因其在治疗抑郁症、精神病或焦虑症方面的临床应用而闻名。这些化合物经历广泛的代谢,包括 CYP3A4 依赖的 N-去烷基化,从而产生具有显着血清素受体相关效应的各种代谢物。了解芳基哌嗪衍生物的处置和潜在治疗作用对于这一代谢途径至关重要 (Caccia, 2007)

哌嗪类似物的抗分枝杆菌活性

哌嗪及其类似物作为许多药物中的核心结构,已显示出对结核分枝杆菌的有效活性,包括多药耐药 (MDR) 和极端耐药 (XDR) 菌株。这些化合物的设计、原理和构效关系 (SAR) 突出了它们在开发更安全、更具选择性和更具成本效益的抗分枝杆菌剂方面的意义 (Girase 等,2020)

DPP IV 抑制剂和哌嗪衍生物

哌嗪衍生物在开发用于治疗 2 型糖尿病 (T2DM) 的 DPP IV 抑制剂中发挥着重要作用。这些抑制剂通过阻止肠促胰岛素降解,从而促进胰岛素分泌。寻找新的 DPP IV 抑制剂的研究非常深入,反映了基于哌嗪的分子在 T2DM 治疗中发挥作用的潜力 (Mendieta, Tarragó, & Giralt, 2011)

哌嗪衍生物作为治疗剂

哌嗪是一种含六元氮的杂环,是设计具有广泛治疗用途的药物(如抗精神病药、抗抑郁药、抗癌药和抗炎药)的组成部分。对哌嗪核心的修饰极大地影响了所得分子的药用潜力,证明了哌嗪作为药效团的多功能性和广泛潜力 (Rathi 等,2016)

作用机制

The mechanism of action of similar compounds involves their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

安全和危害

The safety and hazards of similar compounds were evaluated on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are non-toxic to human cells .

未来方向

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

属性

IUPAC Name

N-[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3/c23-13(11-2-3-11)20-16-19-12(10-25-16)14(24)21-6-8-22(9-7-21)15-17-4-1-5-18-15/h1,4-5,10-11H,2-3,6-9H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGVXHHJBPBHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。